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Compound of Interest

Compound Name: 2,4,6-Trifluorbenzyl alcohol-d2

Cat. No.: B12382358 Get Quote

An In-depth Technical Guide to 2,4,6-
Trifluorobenzyl alcohol-d2
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 2,4,6-Trifluorobenzyl alcohol-d2. Due to the limited availability of direct

experimental data for the deuterated species, this document primarily details the properties of

the non-deuterated analogue, 2,4,6-Trifluorobenzyl alcohol, and outlines a proposed synthetic

route for its deuteration. The information presented is intended to support research,

development, and application of this compound in medicinal chemistry and materials science.

Core Physical and Chemical Properties
The introduction of deuterium at the benzylic position is expected to have a minimal impact on

the bulk physical properties such as boiling point and density. However, the change in

molecular weight will be notable, and subtle effects on reaction kinetics (the kinetic isotope

effect) may be observed. The data presented below is for the non-deuterated 2,4,6-

Trifluorobenzyl alcohol.
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Property Value

Molecular Formula C₇H₃D₂F₃O

Molecular Weight 164.12 g/mol (for d2)[1][2]

162.11 g/mol (for non-deuterated)[1][2][3]

Appearance White crystalline solid (for non-deuterated)

Boiling Point 179.5 ± 35.0 °C (predicted, for non-deuterated)

Density
1.398 ± 0.06 g/cm³ (predicted, for non-

deuterated)

Refractive Index 1.476 (predicted, for non-deuterated)

pKa 13.34 ± 0.10 (predicted, for non-deuterated)

CAS Number 118289-07-9 (for non-deuterated)[2][3]

Spectroscopic Data (Predicted for 2,4,6-
Trifluorobenzyl alcohol-d2)
Direct spectroscopic data for 2,4,6-Trifluorobenzyl alcohol-d2 is not readily available. The

following are predicted key features based on the structure and data from analogous

compounds.

¹H NMR:

Aromatic Region: A triplet is expected for the two equivalent aromatic protons.

Hydroxyl Proton: A singlet, which is exchangeable with D₂O.

Benzylic Protons: The signal for the benzylic protons (CH₂OH) in the non-deuterated

compound would be absent in the fully deuterated (CD₂OH) analogue. Residual CHDOH

would appear as a triplet.

¹³C NMR:
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The carbon signals for the aromatic ring will show splitting due to C-F coupling. The benzylic

carbon (CD₂) signal will exhibit a multiplet due to C-D coupling and will be significantly less

intense than in the non-deuterated spectrum.

IR Spectroscopy:

O-H Stretch: A broad absorption in the region of 3200-3600 cm⁻¹.

C-D Stretch: Absorptions in the region of 2100-2250 cm⁻¹ are expected for the deuterated

benzylic group, which are absent in the non-deuterated compound.

C-F Stretch: Strong absorptions in the 1100-1400 cm⁻¹ region.

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

Mass Spectrometry:

The molecular ion peak (M+) for the deuterated compound will be at m/z = 164, two mass

units higher than the non-deuterated compound (m/z = 162).

Experimental Protocols
As no direct synthesis for 2,4,6-Trifluorobenzyl alcohol-d2 has been reported, a plausible

experimental protocol is proposed based on established methods for the synthesis of α,α-

dideuterio benzyl alcohols[1][4][5].

Proposed Synthesis of 2,4,6-Trifluorobenzyl alcohol-d2
This protocol adapts the samarium(II) iodide-mediated reductive deuteration of aromatic esters

using deuterium oxide as the deuterium source[1][4][5].

Workflow for the Synthesis of 2,4,6-Trifluorobenzyl alcohol-d2
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Step 1: Esterification

Step 2: Reductive Deuteration

Step 3: Purification

2,4,6-Trifluorobenzoic acid

Methanol, H₂SO₄ (cat.)
Reflux

Methyl 2,4,6-trifluorobenzoate

SmI₂, Et₃N, D₂O
THF

2,4,6-Trifluorobenzyl alcohol-d2

Column Chromatography

Purified Product

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 2,4,6-Trifluorobenzyl alcohol-d2.

Methodology:
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Esterification: 2,4,6-Trifluorobenzoic acid is converted to its corresponding methyl ester.

In a round-bottom flask, dissolve 2,4,6-Trifluorobenzoic acid in an excess of methanol.

Add a catalytic amount of concentrated sulfuric acid.

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

After completion, neutralize the reaction mixture, extract the ester with a suitable organic

solvent, dry the organic layer, and concentrate under reduced pressure.

Reductive Deuteration: The methyl ester is reduced and deuterated using samarium(II)

iodide and deuterium oxide[1][4].

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a

solution of samarium(II) iodide (SmI₂) in anhydrous tetrahydrofuran (THF).

To this solution, add triethylamine (Et₃N) and deuterium oxide (D₂O).

Add a solution of Methyl 2,4,6-trifluorobenzoate in anhydrous THF dropwise at room

temperature.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-

MS.

Upon completion, quench the reaction with a saturated aqueous solution of potassium

sodium tartrate.

Work-up and Purification:

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a mixture of

hexane and ethyl acetate as the eluent to yield pure 2,4,6-Trifluorobenzyl alcohol-d2.
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Chemical Reactivity and Stability
2,4,6-Trifluorobenzyl alcohol is a stable compound under normal laboratory conditions. The

presence of three fluorine atoms on the benzene ring makes it an electron-deficient aromatic

system, which can influence its reactivity. It is primarily used as a chemical intermediate in the

synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Logical Relationship of Reactivity

2,4,6-Trifluorobenzyl alcohol-d2

Building Block

Versatile Synthon

Pharmaceuticals

Leads to Bioactive Molecules

Agrochemicals

Leads to Herbicides/Insecticides
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Caption: Role as a synthetic intermediate.

Safety and Handling
The following safety information is for the non-deuterated 2,4,6-Trifluorobenzyl alcohol and

should be considered applicable to the deuterated analogue.

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause

respiratory irritation[2].

Precautionary Measures:

Wear protective gloves, eye protection, and face protection.
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Use only in a well-ventilated area.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Wash skin thoroughly after handling.

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Applications in Drug Development
The introduction of deuterium into drug molecules can alter their metabolic profiles, often

leading to improved pharmacokinetic properties. This is known as the "deuterium effect." 2,4,6-

Trifluorobenzyl alcohol-d2 can serve as a valuable building block for the synthesis of

deuterated drug candidates. The trifluorinated phenyl ring is a common motif in many

pharmaceuticals, and the ability to introduce deuterium at a specific site allows for fine-tuning

of the drug's properties.

Drug Development Workflow

2,4,6-Trifluorobenzyl alcohol-d2 Synthesis of Deuterated Analogues In vitro & In vivo Screening Lead Optimization Drug Candidate

Click to download full resolution via product page

Caption: Use in the drug discovery process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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